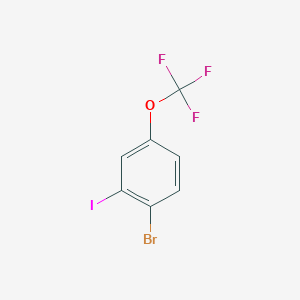
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Descripción general
Descripción
“1-Bromo-2-iodo-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H3BrF3IO/c8-5-2-1-4 (12)3-6 (5)13-7 (9,10)11/h1-3H .Chemical Reactions Analysis
The compound can undergo nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 366.9 .Aplicaciones Científicas De Investigación
Generation of Arynes and Naphthalene Derivatives 1-Bromo-2-(trifluoromethoxy)benzene, a closely related compound, has been studied for its reactivity towards the generation of arynes, specifically 1,2-dehydro-4-(trifluoromethoxy)benzene. This intermediate can be trapped with furan to produce cycloadducts, which can then undergo further chemical transformations to yield 1- and 2-(trifluoromethoxy)naphthalenes. Such pathways are valuable for the synthesis of complex aromatic compounds, showcasing the utility of halogenated benzene derivatives in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Supramolecular Features and Crystal Structures The structural properties of 1-bromo and 1-iodo derivatives of bis(oxazolinyl)benzenes, including those related to 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, have been examined. These compounds demonstrate interesting supramolecular features such as hydrogen bonding and π–π interactions. Their crystal structures have been determined, offering insights into the design of materials with specific supramolecular architectures (Stein, Hoffmann, & Fröba, 2015).
Radical Additions in Aqueous Media Research involving radical addition reactions in aqueous media has been conducted using related brominated compounds. These studies explore the solvent effects on radical addition reactions, with implications for the synthesis of brominated organic compounds. Such research highlights the versatility of brominated benzene derivatives in facilitating radical-mediated synthetic pathways in diverse solvents (Yorimitsu et al., 2001).
Coordination Polymers and Selective Sorption Investigations into zinc(II) coordination polymers utilizing mixed ligands have revealed their potential for selective sorption and fluorescence sensing. Such materials, derived from structured design principles that may involve halogenated benzene derivatives, demonstrate the capability for gas adsorption and sensing applications, underscoring the relevance of these compounds in the development of functional materials (Hua et al., 2015).
Organometallic Synthesis The synthesis and reactivity of organometallic intermediates derived from brominated and trifluoromethylated benzene compounds have been a focus of research. Such compounds serve as versatile starting materials for the preparation of various organometallic species, demonstrating the fundamental role of halogenated benzene derivatives in organometallic chemistry (Porwisiak & Schlosser, 1996).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene . For instance, temperature can affect the rate of chemical reactions involving this compound . Additionally, the compound’s stability could be influenced by factors such as light, humidity, and pH.
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKTVNYRQWCNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681968 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-26-2 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


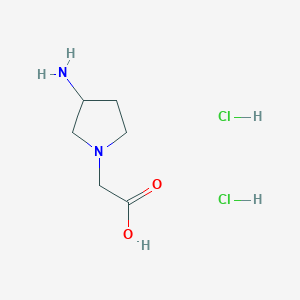

amine](/img/structure/B1523592.png)

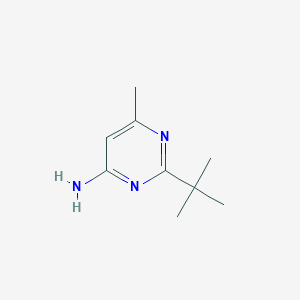
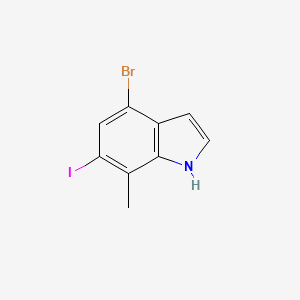



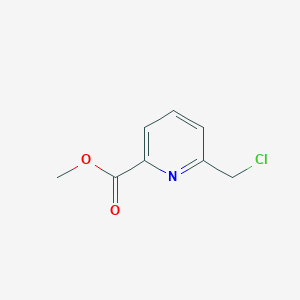
![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)
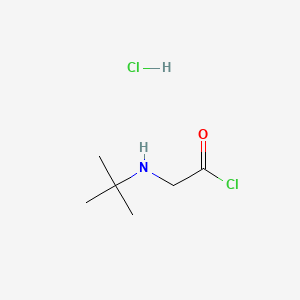

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
